molecular formula C14H21ClO2 B11953688 Chloro(3,5-dimethyl-1-adamantyl)acetic acid

Chloro(3,5-dimethyl-1-adamantyl)acetic acid

Cat. No.: B11953688
M. Wt: 256.77 g/mol
InChI Key: RDDHNHANEPIBIO-UHFFFAOYSA-N
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Description

Chloro(3,5-dimethyl-1-adamantyl)acetic acid is a synthetic organic compound that features a unique adamantane structure. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and resistance to chemical reactions. The presence of the chloro and acetic acid functional groups in this compound imparts additional reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(3,5-dimethyl-1-adamantyl)acetic acid typically involves multiple steps starting from adamantane derivatives. One common method includes the chlorination of 3,5-dimethyl-1-adamantyl acetic acid using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Chloro(3,5-dimethyl-1-adamantyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

    Substitution: Formation of amides, ethers, or thioethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

Chloro(3,5-dimethyl-1-adamantyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Chloro(3,5-dimethyl-1-adamantyl)acetic acid involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(1-adamantyl)acetic acid
  • Chloro(3,5-dimethyl-1-adamantyl)propionic acid
  • Chloro(3,5-dimethyl-1-adamantyl)butyric acid

Uniqueness

Chloro(3,5-dimethyl-1-adamantyl)acetic acid is unique due to the presence of the 3,5-dimethyl substituents on the adamantane core, which enhances its stability and reactivity compared to other adamantane derivatives. The specific positioning of these substituents can influence the compound’s chemical behavior and its interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21ClO2

Molecular Weight

256.77 g/mol

IUPAC Name

2-chloro-2-(3,5-dimethyl-1-adamantyl)acetic acid

InChI

InChI=1S/C14H21ClO2/c1-12-3-9-4-13(2,6-12)8-14(5-9,7-12)10(15)11(16)17/h9-10H,3-8H2,1-2H3,(H,16,17)

InChI Key

RDDHNHANEPIBIO-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(C(=O)O)Cl)C

Origin of Product

United States

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